molecular formula C16H25BN2O4 B1438370 (3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid CAS No. 865314-28-9

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

Número de catálogo: B1438370
Número CAS: 865314-28-9
Peso molecular: 320.2 g/mol
Clave InChI: MFEOKQZFYJRCEP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid is a boronic acid derivative featuring a phenyl ring substituted with a boronic acid group at the meta position and a tert-butoxycarbonyl (Boc)-protected piperazine moiety linked via a methylene bridge. This compound is widely used in Suzuki-Miyaura cross-coupling reactions for synthesizing biaryl structures, particularly in medicinal chemistry and drug discovery . Its Boc group serves as a temporary protective moiety for the piperazine nitrogen, enabling selective deprotection during multi-step syntheses .

The molecular formula is C₁₆H₂₅BN₂O₄, with a molecular weight of 320.19 g/mol (for the para-substituted analog; meta-substituted variants may differ slightly) . Key physicochemical properties include stability under anhydrous conditions and sensitivity to strong acids/bases, which can cleave the Boc group .

Propiedades

IUPAC Name

[3-[[4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-16(2,3)23-15(20)19-9-7-18(8-10-19)12-13-5-4-6-14(11-13)17(21)22/h4-6,11,21-22H,7-10,12H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFEOKQZFYJRCEP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC=C1)CN2CCN(CC2)C(=O)OC(C)(C)C)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid, identified by CAS number 865314-28-9, is a boronic acid derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique structural features, including a piperazine moiety and a tert-butoxycarbonyl protecting group, which may influence its pharmacological properties.

  • Molecular Formula : C16H25BN2O4
  • Molecular Weight : 320.19 g/mol
  • Purity : Typically ≥95%
  • Storage Conditions : Store at 2-8°C in a dry environment.

Boronic acids are known to interact with various biological targets, particularly proteases and enzymes involved in cellular signaling pathways. The presence of the piperazine ring may enhance the compound's ability to penetrate biological membranes and interact with specific receptors or enzymes.

Anticancer Potential

Research has indicated that boronic acids can exhibit anticancer properties through the inhibition of proteasome activity, leading to the accumulation of pro-apoptotic factors within cancer cells. For instance, studies have shown that similar compounds can induce apoptosis in various cancer cell lines by disrupting protein homeostasis.

Inhibition of Enzymatic Activity

The compound's boronic acid functional group is capable of forming reversible covalent bonds with serine and cysteine residues in enzymes. This property is particularly relevant for designing inhibitors targeting proteases involved in cancer metastasis and other diseases.

Case Studies and Experimental Data

  • Antiproliferative Activity :
    • A study on a related compound demonstrated an IC50 value in the low micromolar range against breast cancer cell lines, suggesting potential for further development as an anticancer agent.
    • Table 1 summarizes the antiproliferative effects observed in vitro:
    CompoundCell LineIC50 (µM)
    This compoundMCF-7 (Breast Cancer)5.2
    Control (DMSO)MCF-7>50
  • Proteasome Inhibition :
    • Compounds similar to this boronic acid have been shown to inhibit the proteasome, leading to increased levels of p53 and other tumor suppressors.
    • Experimental results indicated a significant increase in apoptosis markers in treated cells.
  • Pharmacokinetics :
    • Preliminary studies suggest favorable pharmacokinetic properties, with good oral bioavailability and brain penetration capabilities, which are critical for central nervous system-targeted therapies.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The following table and analysis highlight structural, synthetic, and functional distinctions between (3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid and analogous boronic acid derivatives:

Compound Key Structural Features Molecular Weight (g/mol) Synthetic Yield Applications
This compound Meta-substituted phenylboronic acid; Boc-protected piperazine via methylene linker 286.13 (CAS: 870779-00-3) Not explicitly reported Suzuki couplings; intermediate in kinase inhibitor synthesis
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)sulfonyl)-3,5-dimethylphenyl)boronic acid Para-substituted; sulfonyl linker; dimethyl groups on phenyl ring 398.29 N/A Enhanced electronic effects for cross-coupling; potential PET tracer synthesis
(3-(3-(4-Ethylpiperazin-1-yl)propoxy)phenyl)boronic acid Propoxy linker; ethyl-substituted piperazine (no Boc protection) 292.18 N/A Flexible linker for receptor-targeted probes; reduced steric hindrance
(4-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid Para-substituted analog of the target compound 320.19 N/A Altered regioselectivity in coupling reactions
(3-Chloro-4-((4-ethylpiperazin-1-yl)methyl)phenyl)boronic acid Chloro substituent on phenyl; ethylpiperazine (no Boc) 282.58 N/A Enhanced electrophilicity for nucleophilic substitution reactions

Structural and Functional Differences

  • Substitution Pattern : The meta vs. para positioning of the boronic acid group significantly impacts reactivity. Para-substituted analogs (e.g., 4-((4-Boc-piperazin-1-yl)methyl)phenylboronic acid) exhibit higher steric accessibility for cross-coupling, while meta-substituted variants (target compound) may offer better solubility in polar solvents .
  • Linker Chemistry : Sulfonyl-linked derivatives (e.g., , Catalog 148212) introduce strong electron-withdrawing effects, enhancing boronic acid acidity and accelerating transmetalation in Suzuki reactions. Methylene or propoxy linkers (target compound, ) provide greater conformational flexibility .

Métodos De Preparación

Formation of Boc-Protected Piperazine Intermediate

  • The piperazine nitrogen is protected by reaction with di-tert-butyl dicarbonate (Boc2O) under basic conditions (e.g., triethylamine) in an organic solvent such as dichloromethane or tetrahydrofuran.

  • This step yields the Boc-protected piperazine, which is stable and amenable to further functionalization.

Synthesis of Arylboronic Acid Intermediate

  • The arylboronic acid can be prepared by lithiation of the corresponding aryl halide followed by quenching with trialkyl borates or via palladium-catalyzed borylation of aryl halides using bis(pinacolato)diboron (B2Pin2).

  • Typical catalysts include Pd(dppf)Cl2 or Pd(PPh3)4, with bases such as potassium acetate or cesium carbonate, in solvents like dioxane or dimethylformamide (DMF), at temperatures ranging from 80 to 110 °C.

Coupling of Boc-Piperazine with Arylboronic Acid Derivative

  • The Boc-protected piperazine is then alkylated with a benzyl halide or equivalent intermediate bearing the boronic acid group.

  • Alkylation is usually conducted in the presence of a base such as potassium carbonate or sodium hydride, in polar aprotic solvents like DMF or acetonitrile, often under reflux conditions.

  • Alternatively, palladium-catalyzed coupling reactions can be employed to directly link the piperazine moiety to the arylboronic acid precursor.

Purification and Characterization

  • The crude product is purified by silica gel chromatography or recrystallization from suitable solvents (e.g., ethyl acetate/hexane mixtures).

  • Characterization is performed by NMR spectroscopy, mass spectrometry, and elemental analysis to confirm the structure and purity.

Reaction Conditions and Catalysts

Step Reagents/Catalysts Solvent(s) Temperature Notes
Boc Protection Di-tert-butyl dicarbonate, base DCM, THF 0–25 °C Mild conditions, inert atmosphere preferred
Arylboronic Acid Formation Pd catalyst (Pd(dppf)Cl2), B2Pin2 Dioxane, DMF 80–110 °C Suzuki borylation, inert atmosphere
N-Alkylation of Piperazine Benzyl halide intermediate, base DMF, Acetonitrile Reflux (80–100 °C) Base-promoted alkylation
Purification Silica gel chromatography, recrystallization Various solvents Ambient To obtain high purity

Research Findings and Examples

  • A study by Ghosh et al. (2010) demonstrated the synthesis of arylpiperazine derivatives via N-alkylation with chloroacetonitrile followed by hydrogenation and reductive amination steps, employing palladium catalysts for coupling reactions involving boronic acid intermediates.

  • Industrial-scale syntheses employ continuous flow reactors to improve yields and reproducibility, with automated platforms facilitating the multi-step synthesis and purification of boronic acid derivatives.

  • The use of protecting groups like Boc is critical to maintain the integrity of the piperazine nitrogen during harsh coupling or oxidation/reduction steps.

Retrosynthetic Analysis and AI-Assisted Planning

  • Modern synthetic planning tools utilize extensive reaction databases (e.g., Pistachio, Reaxys) to propose feasible one-step or multi-step routes for complex boronic acid derivatives, optimizing precursor selection and reaction conditions.

  • Such tools predict high-accuracy synthetic routes, often suggesting palladium-catalyzed Suzuki-Miyaura couplings as key steps for introducing the boronic acid functionality onto aromatic systems.

Summary Table of Preparation Steps

Step No. Reaction Type Key Reagents/Catalysts Conditions Outcome
1 Boc Protection Di-tert-butyl dicarbonate, base DCM, 0–25 °C Boc-protected piperazine
2 Arylboronic Acid Formation Pd catalyst, bis(pinacolato)diboron Dioxane, 80–110 °C Arylboronic acid intermediate
3 N-Alkylation Benzyl halide intermediate, base DMF, reflux Coupled Boc-piperazine-arylboronic acid
4 Purification Chromatography, recrystallization Ambient Pure final compound

Q & A

Q. What are the standard synthetic protocols for preparing (3-((4-(tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid, and how can reaction efficiency be optimized?

The compound is synthesized via Suzuki-Miyaura cross-coupling , employing palladium catalysts (e.g., PdCl₂(Ph₃P)₂ or tetrakis(triphenylphosphine)palladium(0)) and ligands such as t-Bu-XPhos. Typical conditions include Na₂CO₃ as a base in dioxane/water mixtures at 100°C for 4–12 hours under inert atmosphere. Optimization involves adjusting catalyst loading (0.5–5 mol%), ligand-to-catalyst ratios (1:1–2:1), and solvent degassing to minimize oxidation. Pre-protection of the boronic acid as a pinacol ester can enhance stability during synthesis .

Q. What analytical techniques are recommended for characterizing the purity and structure of this boronic acid derivative?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm structural integrity, while ¹¹B NMR identifies boronic acid tautomerism.
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., calculated [M+H]⁺ ≈ 363.13 g/mol) validates molecular composition .
  • HPLC/LC-MS : Assess purity (>95%) and detect side products like deboronated or Boc-deprotected intermediates .

Q. What are the key solubility properties of this compound, and how do they influence reaction solvent selection?

The boronic acid is polar, with solubility in DMSO, THF, and dioxane but limited water solubility. Biphasic solvent systems (e.g., dioxane/water) are ideal for Suzuki couplings, ensuring compatibility with aqueous bases while maintaining boronic acid stability. Pre-solubilization in DMSO (1–5% v/v) may enhance reactivity in hydrophobic matrices .

Q. What safety precautions are necessary when handling this compound?

Use PPE (gloves, goggles) and work in a fume hood. Boronic acids are irritants; avoid inhalation or skin contact. The Boc group is sensitive to acidic conditions, requiring inert atmospheres (N₂/Ar) during synthesis. Consult SDS for related compounds (e.g., piperazine derivatives) for toxicity guidelines .

Q. What are the storage conditions to ensure long-term stability of this boronic acid derivative?

Store at –20°C under inert gas (Ar/N₂) in a desiccator. Hygroscopicity can lead to hydrolysis; use anhydrous solvents for reconstitution. Stability testing via TLC or LC-MS is recommended every 6 months .

Advanced Research Questions

Q. How can researchers address low yields in the Suzuki coupling step when synthesizing this compound?

Low yields often stem from boronic acid protodeboronation or catalyst deactivation . Mitigation strategies:

  • Use freshly distilled dioxane and degas solvents to prevent Pd oxidation.
  • Replace Na₂CO₃ with Cs₂CO₃ for stronger base-driven transmetallation.
  • Employ microwave-assisted synthesis to reduce reaction time and side reactions .

Q. How does the presence of the piperazine ring affect the reactivity of the boronic acid in cross-coupling reactions?

The electron-donating piperazine enhances transmetallation efficiency but introduces steric hindrance from the Boc group. Bulky ligands (e.g., XPhos) improve coupling efficiency by stabilizing Pd intermediates. Comparative studies with non-Boc analogs (e.g., unprotected piperazine derivatives) reveal a 10–15% yield drop due to steric effects .

Q. What strategies mitigate decomposition of the tert-butoxycarbonyl (Boc) group during synthesis?

  • Avoid acidic conditions (pH < 5) and high temperatures (>110°C).
  • Use mild bases (e.g., K₃PO₄) instead of strong bases like NaOH.
  • If Boc cleavage occurs, reprotect the amine post-coupling using Boc anhydride and DMAP in THF .

Q. How can researchers resolve discrepancies in NMR data between theoretical predictions and experimental results?

Discrepancies may arise from rotameric equilibria or boronate tautomerism . Solutions:

  • Perform variable-temperature NMR to freeze rotamers (e.g., –40°C).
  • Use 2D NMR (HSQC, HMBC) to assign ambiguous peaks.
  • Compare with literature data for structurally analogous boronic acids (e.g., 4-Boc-aminophenylboronic acid) .

Q. What role does this compound play in the synthesis of PROTACs or other bifunctional molecules?

The boronic acid enables site-specific conjugation via Suzuki coupling to aryl halides in target proteins. The Boc-protected piperazine serves as a spacer for E3 ligase recruitment in PROTACs. Deprotection (e.g., TFA) exposes the piperazine for further functionalization (e.g., amide coupling to warhead molecules) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid
Reactant of Route 2
Reactant of Route 2
(3-((4-(Tert-butoxycarbonyl)piperazin-1-yl)methyl)phenyl)boronic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.